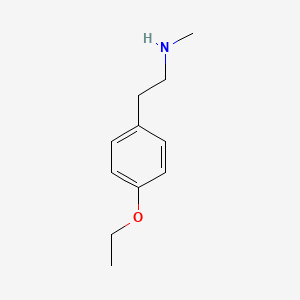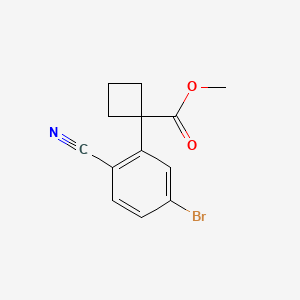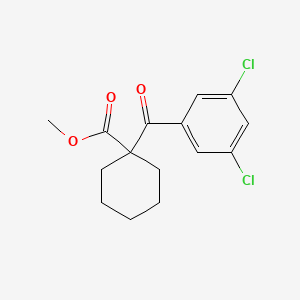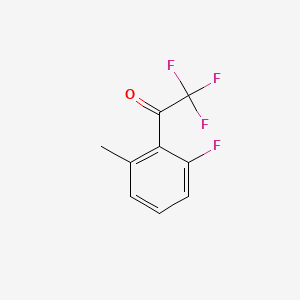
Benzeneethanamine, 4-ethoxy-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 4-ethoxy-N-methyl- is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethoxy group at the para position of the benzene ring and a methyl group attached to the nitrogen atom of the ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 4-ethoxy-N-methyl- typically involves the alkylation of 4-ethoxybenzaldehyde with a suitable amine. One common method is the reductive amination of 4-ethoxybenzaldehyde with N-methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzeneethanamine, 4-ethoxy-N-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalytic hydrogenation is also common in industrial processes to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 4-ethoxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxy-N-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Benzeneethanamine, 4-ethoxy-N-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurological functions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 4-ethoxy-N-methyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system by altering neurotransmitter levels.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, 4-methoxy-α-methyl-: Similar structure with a methoxy group instead of an ethoxy group.
Benzeneethanamine, N-methyl-: Lacks the ethoxy group but has a similar ethanamine chain.
Benzeneethanamine, 4-methoxy-N,α-dimethyl-: Contains a methoxy group and an additional methyl group on the nitrogen.
Uniqueness
Benzeneethanamine, 4-ethoxy-N-methyl- is unique due to the presence of the ethoxy group at the para position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
21581-35-1 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C11H17NO/c1-3-13-11-6-4-10(5-7-11)8-9-12-2/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
IRPMCTOEVDGBKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-5-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B15301540.png)
![N-[(1H-indol-3-yl)methyl]-2-{5-[(phenylcarbamoyl)amino]pyridin-2-yl}acetamide](/img/structure/B15301552.png)

![7-Azaspiro[3.5]nonan-1-one](/img/structure/B15301557.png)

![N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide](/img/structure/B15301571.png)



